molecular formula C18H18F3NO2 B3055973 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol CAS No. 681509-01-3

4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol

Cat. No.: B3055973
CAS No.: 681509-01-3
M. Wt: 337.3 g/mol
InChI Key: DAQZDTIIIPKVFW-UHFFFAOYSA-N
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Description

4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a piperidinyl and phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(Trifluoromethyl)phenol: This can be achieved through the trifluoromethylation of phenol using reagents such as trifluoromethyl iodide and a base like potassium carbonate.

    Formation of 4-(Trifluoromethyl)phenoxy compound: The 4-(Trifluoromethyl)phenol is then reacted with a suitable halogenated piperidine derivative under basic conditions to form the 4-(Trifluoromethyl)phenoxy piperidine intermediate.

    Coupling with Phenol: The final step involves coupling the 4-(Trifluoromethyl)phenoxy piperidine intermediate with phenol under conditions that promote the formation of the desired product, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Hydroxy derivatives and reduced phenol compounds.

    Substitution: Substituted phenoxy piperidine derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activities by binding to the active site or modulate receptor functions by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Trifluoromethyl)phenoxy)piperidine
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)piperidine

Uniqueness

4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol is unique due to the combination of its trifluoromethyl, phenoxy, piperidinyl, and phenol groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, lipophilicity, and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol (CAS No. 681509-01-3) is a synthetic organic compound notable for its trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound has garnered attention in medicinal chemistry, particularly for its potential applications as an antituberculosis agent and other pharmacological properties.

  • Molecular Formula : C₁₈H₁₈F₃NO₂
  • Molecular Weight : 353.34 g/mol
  • Structure : The compound consists of a trifluoromethyl group attached to a phenoxy structure, linked to a piperidine moiety.

Antituberculosis Activity

Research indicates that this compound may serve as an effective antituberculosis agent. The trifluoromethyl group is known to enhance metabolic stability, potentially increasing the compound's bioavailability and therapeutic efficacy against Mycobacterium tuberculosis .

The mechanism of action involves the compound's ability to interact with various biological targets, including enzymes and receptors. It may inhibit enzyme activities by binding to their active sites or modulating receptor functions as either an agonist or antagonist . The enhanced lipophilicity due to the trifluoromethyl group allows for better penetration through biological membranes, facilitating its pharmacological effects.

Comparative Analysis with Similar Compounds

Compound Name Chemical Formula Key Features
4-[4-(Trifluoromethyl)phenoxy]piperidineC₁₅H₁₄F₃NOLacks phenolic hydroxyl group; primarily studied for neuropharmacological effects
1-[4-Hydroxyphenyl]-4-[3-(trifluoromethyl)phenoxy]piperidineC₁₈H₁₈F₃NO₂Contains hydroxyl group but differs in trifluoromethyl positioning; potential use in anti-inflammatory applications
4-[3-(Trifluoromethyl)phenoxy]piperidineC₁₅H₁₄F₃NOSimilar piperidine structure but lacks additional phenolic functionality; explored for different biological activities

This table illustrates the unique characteristics of this compound compared to structurally similar compounds, highlighting its multifunctional potential.

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that compounds with a trifluoromethyl group exhibit enhanced antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Interaction Studies

Recent research has focused on the interaction of this compound with specific enzymes and receptors. These studies indicate that the compound can effectively inhibit certain enzymes involved in disease pathways, providing insights into its therapeutic applications .

Properties

IUPAC Name

4-[4-[4-(trifluoromethyl)phenoxy]piperidin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c19-18(20,21)13-1-7-16(8-2-13)24-17-9-11-22(12-10-17)14-3-5-15(23)6-4-14/h1-8,17,23H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQZDTIIIPKVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582696
Record name 4-{4-[4-(Trifluoromethyl)phenoxy]piperidin-1-yl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681509-01-3
Record name 4-{4-[4-(Trifluoromethyl)phenoxy]piperidin-1-yl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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